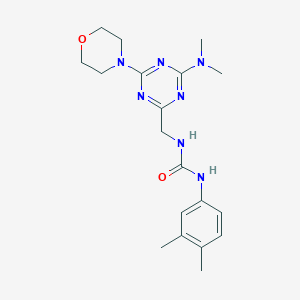![molecular formula C20H16FN3O3S2 B2773182 (3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894681-59-5](/img/structure/B2773182.png)
(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C20H16FN3O3S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality (3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence and Computational Analysis
Recent studies have demonstrated the synthesis and analysis of new fluorescent compounds that show strong solid-state fluorescence. These compounds, including various derivatives related closely in structure to the compound , were synthesized in good yields and displayed unique absorption and emission properties. The solid-state fluorescence of these compounds makes them potential candidates for applications in fluorescence microscopy and imaging technologies, aiding in biological and chemical research for labeling and tracking purposes. The quantitative reproduction of their properties through ab initio quantum-chemical calculations further underscores their potential in computational chemistry and material science (Yokota et al., 2012).
Antimicrobial Activities
Another significant application lies in the antimicrobial potential of related compounds synthesized from pyridinyl and fluoro-benzaldehyde derivatives. These compounds have been evaluated for their antimicrobial activity against a variety of pathogens. The research indicates that synthesized compounds demonstrate good to moderate activity, highlighting their relevance in developing new antimicrobial agents. Such studies contribute significantly to the pharmaceutical industry, especially in the search for novel therapeutics against resistant microbial strains (Bayrak et al., 2009).
Anticancer Activity
Further research into Co(II) complexes of derivatives similar to the compound of interest has revealed promising anticancer properties. These complexes have been studied for their structure and fluorescence quenching with dyes, alongside in vitro cytotoxicity studies in human breast cancer cell lines. The findings suggest potential applications in cancer research, particularly in the development of novel anticancer drugs. The exploration of these complexes' anticancer activity provides a pathway for further research into targeted cancer therapies (Vellaiswamy & Ramaswamy, 2017).
Synthesis of Novel Heterocycles
The compound has also played a role in the synthesis of novel heterocycles, showcasing its versatility in organic synthesis. Research focused on the development of thieno-fused five- and six-membered nitrogen and oxygen heterocycles illustrates the compound's utility in creating diverse molecular structures. These heterocycles have applications in drug discovery, materials science, and as intermediates in the synthesis of complex organic molecules. The successful synthesis of these heterocycles opens up new avenues in the design and development of functional materials and pharmaceuticals (Acharya et al., 2017).
Mechanism of Action
Target of Action
The primary target of F3411-1250 is the Estrogen Receptor (ER) . The ER is a well-established target for the treatment of breast cancer, with the majority of patients presenting as ER-positive (ER + ) .
Mode of Action
F3411-1250 is a Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD) . It binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER .
Biochemical Pathways
The compound’s action on the ER leads to the inhibition of ER-driven transcriptional activity. This affects the expression of hundreds of target genes, many of which are involved in cell-cycle progression and cellular growth .
Pharmacokinetics
F3411-1250 has superior pharmacokinetic properties relative to other ER antagonists. It is orally bioavailable and has brain penetrance . This means it can be administered orally and can cross the blood-brain barrier, making it potentially effective in treating brain metastases.
Result of Action
The action of F3411-1250 results in the inhibition of ER-positive breast cancer models. It has demonstrated preclinical efficacy exceeding other ER antagonists in wild-type models, ESR1-mutant models, and tamoxifen in intracranial xenografts .
properties
IUPAC Name |
(3Z)-1-[(4-fluorophenyl)methyl]-2,2-dioxo-3-[(pyridin-2-ylmethylamino)methylidene]thieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c21-15-6-4-14(5-7-15)13-24-17-8-10-28-20(17)19(25)18(29(24,26)27)12-22-11-16-3-1-2-9-23-16/h1-10,12,22H,11,13H2/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSRNLLCTNJTKG-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)

![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)


![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)


![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)

